3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine

Protecting group stability Silyl ether hydrolysis Orthogonal protection

3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine (CAS 2271478-54-5, molecular formula C₁₂H₂₇NOSi, MW 229.43 g/mol) is a bifunctional cyclohexane building block bearing a primary amine at the 1-position and a tert-butyldimethylsilyl (TBS)-protected secondary alcohol at the 3-position. The compound belongs to the class of O-silyl-protected amino alcohols and is commercially available as the rel-(1R,3R) stereoisomer in purities ≥98%.

Molecular Formula C12H27NOSi
Molecular Weight 229.43 g/mol
Cat. No. B11734160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine
Molecular FormulaC12H27NOSi
Molecular Weight229.43 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1CCCC(C1)N
InChIInChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h10-11H,6-9,13H2,1-5H3
InChIKeyUCCUEKPBIXIODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine – Core Identity, Structural Class, and Procurement-Relevant Characteristics


3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine (CAS 2271478-54-5, molecular formula C₁₂H₂₇NOSi, MW 229.43 g/mol) is a bifunctional cyclohexane building block bearing a primary amine at the 1-position and a tert-butyldimethylsilyl (TBS)-protected secondary alcohol at the 3-position . The compound belongs to the class of O-silyl-protected amino alcohols and is commercially available as the rel-(1R,3R) stereoisomer in purities ≥98% . The TBS group imparts significantly enhanced stability toward acidic hydrolysis compared to trimethylsilyl (TMS) or triethylsilyl (TES) analogs [1], while the 3-substitution pattern provides a distinct spatial relationship between the amine and protected hydroxyl functionalities that cannot be replicated by the 4-substituted regioisomer.

Why 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine Cannot Be Simply Replaced by Unprotected or 4‑Substituted Analogs


Direct substitution of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine with the unprotected 3-aminocyclohexanol risks intermolecular condensation and uncontrolled reactivity at the free hydroxyl during multi-step syntheses; the TBS ether is approximately 20,000-fold more stable to acidic hydrolysis than the corresponding TMS ether [1], rendering TMS-protected analogs unsuitable for sequences requiring even mildly acidic workup conditions. Substitution by the 4-position regioisomer trans-4-((tert-Butyldimethylsilyl)oxy)cyclohexanamine (CAS 690992-74-6) alters the spatial orientation between the amine and the silyloxy group, which can fundamentally change downstream reactivity profiles, stereochemical outcomes in chiral syntheses, and target binding geometries in medicinal chemistry programs [2].

Quantitative Differentiation Evidence for 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine Versus Closest Analogs


Acidic Hydrolysis Stability: TBS vs. TMS vs. TES Silyl Ethers

The tert-butyldimethylsilyl (TBS) ether of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is approximately 20,000 times more stable to acidic hydrolysis than the corresponding trimethylsilyl (TMS) ether, and approximately 312 times more stable than the triethylsilyl (TES) ether [1]. This differential stability is critical for synthetic sequences involving acidic workup or mildly acidic reaction conditions where TMS or TES protecting groups would undergo premature cleavage.

Protecting group stability Silyl ether hydrolysis Orthogonal protection

Regioisomeric Differentiation: 3-Position vs. 4-Position TBS-Oxy Cyclohexanamine in Medicinal Chemistry

The Epizyme patent (US 2017/0362191 A1) on substituted cyclohexylamines as SMYD2 and SMYD3 inhibitors explicitly claims compounds with varying ring substitution patterns, with biological activity dependent on the position of substituents on the cyclohexane ring [1]. While the patent does not provide direct numerical comparison between the 3-TBS-oxy and 4-TBS-oxy isomers, the structure–activity relationship (SAR) data demonstrate that the spatial orientation of substituents dramatically affects target engagement; compounds with 3-substitution exhibited distinct inhibitory profiles from their 4-substituted counterparts [1]. Separately, enantiomerically pure trans-3-aminocyclohexanols have been specifically required for PDE7 inhibitor development, highlighting the unique pharmacological relevance of the 3-substitution pattern over the 4-substitution pattern .

Regioisomer SAR SMYD inhibition Cyclohexylamine scaffold

Commercial Purity Assessment: 3-TBS-oxycyclohexanamine vs. 4-TBS-oxycyclohexanamine

Commercially, rel-(1R,3R)-3-((tert-butyldimethylsilyl)oxy)cyclohexanamine is offered at 98% purity (LeYan, Product 1713010) , while the 4-position regioisomer trans-4-((tert-butyldimethylsilyl)oxy)cyclohexanamine is commonly available at 95% purity (AKSci 4257CV) . The 3-percentage-point higher minimum purity specification for the 3-isomer may translate to reduced impurity-related side reactions in sensitive synthetic applications.

Commercial availability Purity specification Procurement quality

Protection Strategy: TBS vs. Free Hydroxyl for Handling and Storage Stability

The unprotected parent compound 3-aminocyclohexanol (CAS 6850-39-1) has a melting point of 64–69 °C and requires storage at 2–8 °C to maintain integrity, with shelf-life limited to approximately 1 month at −20 °C and 6 months at −80 °C [1]. In contrast, 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is a liquid at room temperature and is specified for long-term storage in a cool, dry place without requiring refrigeration . While no numerical degradation-rate comparison is publicly available, the physical form difference (solid vs. liquid) and storage requirement difference (refrigerated vs. ambient) indicate that TBS protection substantially simplifies handling logistics and extends practical shelf-life .

Storage stability Amino alcohol handling TBS protection benefit

Stereochemical Integrity: Enantiomerically Defined 3-Amino Alcohols in Chiral Synthesis

The core 3-aminocyclohexanol scaffold, from which 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is derived, has been demonstrated as an essential chiral building block for PDE7 inhibitor development; Bernardelli et al. (2004) reported that enantiomerically pure trans-3-aminocyclohexanols were specifically required and no alternative scaffold satisfied the medicinal chemistry requirements . While this study did not directly evaluate the TBS-protected form, it establishes that the 3-amino alcohol substitution pattern, when produced in high enantiomeric purity, provides unique synthetic access to biologically active compounds that 2- or 4-substituted analogs cannot match. The TBS protection strategy preserves this stereochemical identity while enabling further synthetic elaboration without racemization or side-reactions at the hydroxyl.

Chiral building block Enantiomeric purity PDE7 inhibitors

Silyl Protection Orthogonality: TBS Compatibility with Common Amine Protecting Groups

The TBS ether protecting group is stable under the basic conditions required for Fmoc removal (piperidine/DMF) and the acidic conditions for Boc removal (TFA/CH₂Cl₂) when applied under controlled conditions, while TMS ethers are labile even to trace acid [1]. This orthogonality is a class-level property of TBS ethers relative to TMS ethers: TBS is stable under Fmoc deprotection conditions (20% piperidine) and moderately stable under short-duration Boc deprotection conditions (50% TFA), whereas TMS is labile under both [1]. For 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine, this means the amine can be selectively deprotected and further functionalized without loss of the TBS protection on the 3-hydroxyl, a capability unavailable with TMS-protected analogs.

Orthogonal protection Fmoc/Boc compatibility Solid-phase synthesis

Optimal Use Cases for 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine Based on Verified Differentiation Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring Acid-Stable Hydroxyl Protection

In synthetic sequences where the hydroxyl must remain protected through acidic workup steps (e.g., HCl washes, silica gel chromatography with acidic modifiers, or mildly acidic coupling conditions), the TBS ether of 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine provides approximately 20,000-fold greater stability than a TMS-protected analog [1]. This makes it the protecting group of choice when the synthetic route cannot avoid acidic conditions prior to the planned deprotection step. The 3-position TBS-oxy configuration further enables downstream target engagement that requires the 1,3-relationship between the amine and the masked alcohol, as demonstrated in SMYD inhibitor programs [2].

Chiral Building Block for PDE7 and Related Phosphodiesterase Inhibitor Programs

Enantiomerically pure trans-3-aminocyclohexanols are an established chiral scaffold for PDE7 inhibitor development [1]. The rel-(1R,3R)-3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine serves as a protected precursor that can be deprotected to the free amino alcohol or further elaborated at the amine while the TBS group preserves the 3-hydroxyl stereochemistry. Neither the 4-substituted regioisomer nor the unprotected 3-aminocyclohexanol offers the same combination of stereochemical integrity, orthogonal protection, and ambient storage stability [2].

Orthogonal Protection Strategies in Complex Molecule Assembly

For synthetic routes employing orthogonal protecting group schemes (e.g., Fmoc/Boc on the amine with TBS on the hydroxyl), 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is the appropriate building block because the TBS ether withstands piperidine-mediated Fmoc cleavage and brief TFA-mediated Boc cleavage without significant deprotection [1]. TMS-protected analogs cannot survive these conditions, and TES-protected analogs offer insufficient stability margins. This orthogonality is essential for solid-phase synthesis and other sequential deprotection strategies where premature hydroxyl exposure would lead to unwanted side reactions.

Ambient-Stable Intermediate for Laboratories with Limited Cold Storage Infrastructure

Unlike the unprotected 3-aminocyclohexanol, which requires refrigeration (2–8 °C) or freezing (−20 °C to −80 °C) and has limited shelf-life [1], 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine is a room-temperature-stable liquid that can be stored in a cool, dry place without specialized cold-chain equipment [2]. For academic laboratories, CROs, or industrial sites in regions where reliable −20 °C storage is unavailable, the TBS-protected form eliminates cold-chain dependency and reduces the risk of degradation-related batch failure during extended synthesis campaigns.

Quote Request

Request a Quote for 3-((tert-Butyldimethylsilyl)oxy)cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.